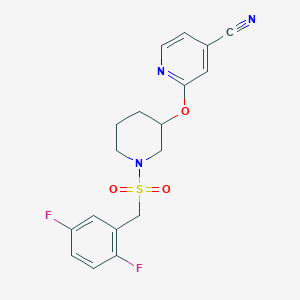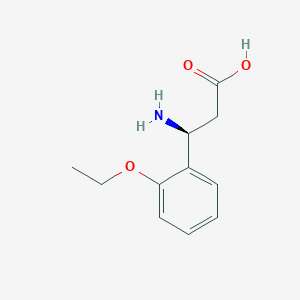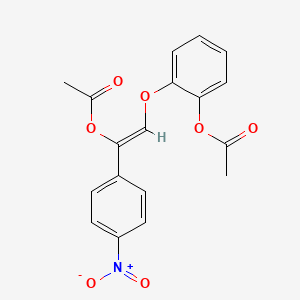![molecular formula C23H25NO4 B2438210 (2Z)-2-[(4-methoxyphenyl)methylidene]-6-[2-(piperidin-1-yl)ethoxy]-2,3-dihydro-1-benzofuran-3-one CAS No. 1639002-93-9](/img/structure/B2438210.png)
(2Z)-2-[(4-methoxyphenyl)methylidene]-6-[2-(piperidin-1-yl)ethoxy]-2,3-dihydro-1-benzofuran-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2Z)-2-[(4-methoxyphenyl)methylidene]-6-[2-(piperidin-1-yl)ethoxy]-2,3-dihydro-1-benzofuran-3-one is a synthetic organic compound that belongs to the class of benzofuran derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of a methoxybenzylidene group and a piperidinyl ethoxy side chain suggests that this compound may exhibit unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-[(4-methoxyphenyl)methylidene]-6-[2-(piperidin-1-yl)ethoxy]-2,3-dihydro-1-benzofuran-3-one typically involves the following steps:
Formation of Benzofuran Core: The benzofuran core can be synthesized through cyclization reactions involving appropriate starting materials such as 2-hydroxybenzaldehyde derivatives.
Introduction of Methoxybenzylidene Group: The methoxybenzylidene group can be introduced via a condensation reaction between 4-methoxybenzaldehyde and the benzofuran core.
Attachment of Piperidinyl Ethoxy Side Chain: The piperidinyl ethoxy side chain can be attached through nucleophilic substitution reactions using appropriate piperidine derivatives.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yields and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxybenzylidene group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions may target the benzofuran core or the methoxybenzylidene group, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as alkyl halides or amines under basic conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
Chemistry
In chemistry, (2Z)-2-[(4-methoxyphenyl)methylidene]-6-[2-(piperidin-1-yl)ethoxy]-2,3-dihydro-1-benzofuran-3-one can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.
Biology
Biologically, benzofuran derivatives are known for their antimicrobial, antiviral, and anticancer activities. This compound may be investigated for similar properties, potentially serving as a lead compound for drug development.
Medicine
In medicine, the compound’s potential therapeutic effects could be explored in the treatment of diseases such as cancer, infections, and neurological disorders. Its ability to interact with specific biological targets may make it a candidate for further pharmacological studies.
Industry
Industrially, the compound may find applications in the development of new materials, agrochemicals, or pharmaceuticals. Its chemical stability and reactivity make it suitable for various industrial processes.
Mechanism of Action
The mechanism of action of (2Z)-2-[(4-methoxyphenyl)methylidene]-6-[2-(piperidin-1-yl)ethoxy]-2,3-dihydro-1-benzofuran-3-one would depend on its specific biological targets. Potential mechanisms may include:
Inhibition of Enzymes: The compound may inhibit specific enzymes involved in disease pathways.
Interaction with Receptors: It may bind to and modulate the activity of receptors in the body.
Disruption of Cellular Processes: The compound could interfere with cellular processes such as DNA replication or protein synthesis.
Comparison with Similar Compounds
Similar Compounds
Benzofuran Derivatives: Compounds such as 2-(4-methoxybenzylidene)benzofuran and 6-(2-(piperidin-1-yl)ethoxy)benzofuran share structural similarities.
Methoxybenzylidene Compounds: Other compounds with methoxybenzylidene groups may exhibit similar chemical properties.
Uniqueness
The uniqueness of (2Z)-2-[(4-methoxyphenyl)methylidene]-6-[2-(piperidin-1-yl)ethoxy]-2,3-dihydro-1-benzofuran-3-one lies in its combination of functional groups, which may confer distinct biological activities and chemical reactivity. Its specific structure allows for targeted interactions with biological molecules, making it a valuable compound for research and development.
Properties
IUPAC Name |
(2Z)-2-[(4-methoxyphenyl)methylidene]-6-(2-piperidin-1-ylethoxy)-1-benzofuran-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO4/c1-26-18-7-5-17(6-8-18)15-22-23(25)20-10-9-19(16-21(20)28-22)27-14-13-24-11-3-2-4-12-24/h5-10,15-16H,2-4,11-14H2,1H3/b22-15- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWHGWLVJNDHIIG-JCMHNJIXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)OCCN4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OCCN4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
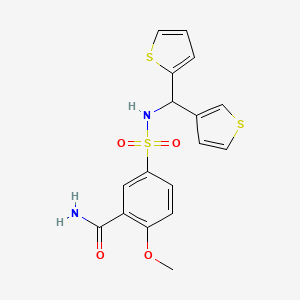
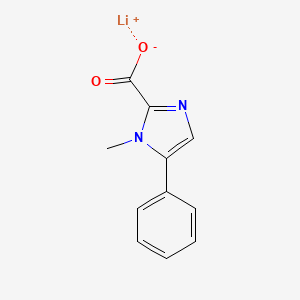
![1-phenyl-2-[(6-phenylpyridazin-3-yl)sulfanyl]ethan-1-one](/img/structure/B2438131.png)
![6-chloro-N-[2-(trifluoromethyl)cyclohexyl]pyridine-3-carboxamide](/img/structure/B2438132.png)
![6-chloro-2-fluoro-N-[1-(2-methylpropyl)-1H-pyrazol-4-yl]pyridine-3-sulfonamide](/img/structure/B2438139.png)
![(Z)-ethyl 2-(2-((1-methyl-1H-pyrazole-3-carbonyl)imino)-6-(methylthio)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2438141.png)
![ethyl 2-[4-(2-fluorophenyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetate](/img/structure/B2438142.png)
![N-(3-fluoro-4-methylphenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide](/img/structure/B2438143.png)
![(E)-4-[benzyl-[[3-(4-methoxyphenyl)-1-phenylpyrazol-4-yl]methyl]amino]-4-oxobut-2-enoic acid](/img/structure/B2438144.png)

![propan-2-yl 2-amino-7-methyl-5-oxo-4-[3-(trifluoromethyl)phenyl]-4H,5H-pyrano[3,2-c]pyran-3-carboxylate](/img/structure/B2438146.png)
